![molecular formula C18H24N2O4 B2541043 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2320608-27-1](/img/structure/B2541043.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
The compound N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is a derivative of indole-2-carboxamide, a class of compounds known for their biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, particularly in the inhibition of human LDL peroxidation, which is a key factor in the development of atherosclerosis . The structure of this compound includes an indole group, a methoxy group at the 6-position, and a carboxamide moiety with a cyclopentylmethyl substituent linked through a hydroxyethoxy chain.
Synthesis Analysis
The synthesis of indole-2-carboxamide derivatives, such as the compound , typically involves the modification of the indole nucleus and the carboxamide group. In the case of the compounds studied for LDL peroxidation inhibition, various modulations were systematically performed to optimize their activity . While the specific synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is not detailed in the provided papers, general methods for synthesizing N-methoxy-N-methylamides, which are structurally related, involve the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using coupling reagents .
Molecular Structure Analysis
The molecular structure of indole-2-carboxamide derivatives is characterized by the presence of an indole group and a carboxamide substituent. For a closely related compound, N-methyl-1H-indole-2-carboxamide, the structure is essentially planar, and the crystal packing results in the formation of centrosymmetric dimeric rings through N-H---O hydrogen bonds . This information provides insight into the potential molecular interactions and stability of the compound .
Chemical Reactions Analysis
Indole-2-carboxamide derivatives are known to exhibit a variety of chemical reactions due to their functional groups. The carboxamide moiety, in particular, can engage in reactions typical of amides, such as nucleophilic acyl substitution. The methoxy group may also influence the reactivity of the indole nucleus. Although the specific chemical reactions of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide are not described in the provided papers, the structural features suggest that it may undergo similar reactions to other indole-2-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-2-carboxamide derivatives are influenced by their molecular structure. The planarity of the indole group and the presence of hydrogen bonding can affect the compound's solubility and melting point . The hydroxyethoxy chain in the compound of interest may confer additional solubility in polar solvents. The methoxy and carboxamide groups are likely to impact the compound's acidity and basicity, as well as its ability to engage in hydrogen bonding and other intermolecular interactions .
Scientific Research Applications
1. Synthesis and Biological Activity
The compound N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is related to the field of indolequinones, like those studied by Cotterill et al. (1994). They described the synthesis of indolequinones with various substitutions, showing that these compounds possess cytotoxicity towards mammalian cells, with particular toxicity towards hypoxic cells. Such studies indicate the potential of indolequinones in cancer research, particularly for targeting hypoxic tumor environments (Cotterill et al., 1994).
2. Inhibition of Histone Deacetylase 6 (HDAC6)
A compound structurally similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide, namely a 5-aroylindolyl-substituted hydroxamic acid, was developed by Lee et al. (2018). This compound showed potent inhibitory selectivity against HDAC6, a significant target in Alzheimer's disease research. The compound demonstrated neuroprotective activity and potential as a treatment for Alzheimer's disease (Lee et al., 2018).
3. Palladium-Catalyzed Selective Coupling
Research by Zheng et al. (2014) on N-methoxy-1H-indole-1-carboxamide, a compound with a similar core structure, shows its use in palladium-catalyzed selective coupling with aryl boronic acids. Such studies are relevant in the context of medicinal chemistry and organic synthesis, demonstrating the versatility of indole derivatives in creating diverse chemical products (Zheng, Zhang, & Cui, 2014).
4. Peptidoleukotriene Antagonism
Jacobs et al. (1993) explored substituted indole-5-carboxamides and indole-6-carboxamides, closely related to the subject compound. These compounds showed potent and selective antagonism of peptidoleukotrienes, indicating their potential use in treating conditions like asthma and allergic reactions (Jacobs et al., 1993).
5. Weinreb Amide Synthesis
The synthesis and utility of N-methoxy-N-methylamides, also known as Weinreb amides, are closely related to the subject compound. Balasubramaniam and Aidhen (2008) reviewed the application of Weinreb amides in various synthetic endeavors, highlighting their use in academic and industrial chemistry (Balasubramaniam & Aidhen, 2008).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-14-5-4-13-10-16(20-15(13)11-14)17(22)19-12-18(24-9-8-21)6-2-3-7-18/h4-5,10-11,20-21H,2-3,6-9,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWMYYYTXNSRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCCC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide |
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